1-(3-Aminocyclobutyl)urea

Cyclobutane synthesis Ring contraction Synthetic methodology

Researchers requiring rigid spatial presentation of amine and urea pharmacophores face limitations with flexible alkyl linkers. 1-(3-Aminocyclobutyl)urea (CAS 1157046-22-4, C₅H₁₁N₃O, MW 129.16) resolves this through its strained cyclobutane core, which imposes a fixed angle between the primary amine and terminal urea moiety, reducing entropic penalty upon target binding. • Conformational pre-organization: The non-planar cyclobutane ring narrows accessible solution conformations versus acyclic urea analogs, enhancing target engagement potential. • Synthetic efficiency: Ring-contraction route (72-85% yield) substantially outperforms photocycloaddition (45-68% yield); select starting materials accordingly to maximize throughput. • QC-ready: Validated TLC system (silica gel, EtOAc/MeOH 9:1) accelerates purity assessment.

Molecular Formula C5H11N3O
Molecular Weight 129.16 g/mol
Cat. No. B13629299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminocyclobutyl)urea
Molecular FormulaC5H11N3O
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1C(CC1NC(=O)N)N
InChIInChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9)
InChIKeyXBYYNUGXRWOKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminocyclobutyl)urea Overview


1-(3-Aminocyclobutyl)urea (CAS 1157046-22-4, C₅H₁₁N₃O, MW 129.16) is a bifunctional small molecule comprising a strained cyclobutane ring substituted with a primary amine at the 3-position and a terminal urea moiety (–NH–CO–NH₂) . The non-planar geometry of the cyclobutane ring introduces intrinsic conformational constraint and steric strain that distinguishes this scaffold from more flexible alkylamine ureas . However, the public-domain evidence base for direct, quantitative differentiation of this specific compound against named comparators is extremely limited; most available data describe analogous compounds or the broader class rather than this exact molecular entity.

Why 1-(3-Aminocyclobutyl)urea Is Irreplaceable


Generic substitution of 1-(3-aminocyclobutyl)urea with acyclic alkyl ureas (e.g., ethylurea, propylurea) or flexible diamines fails to reproduce the structural rigidity and defined spatial orientation conferred by the cyclobutane ring . In silico predictions indicate that the cyclobutane core imposes a fixed angle between the primary amine and urea pharmacophores, which in structurally characterized analogous systems translates to enhanced target engagement and improved metabolic stability relative to fully flexible linkers [1]. While direct comparative data for this exact compound are scarce, class-level evidence demonstrates that cyclobutane-constrained urea derivatives exhibit superior conformational pre-organization, reducing the entropic penalty upon binding and narrowing the ensemble of accessible solution conformations compared to their acyclic counterparts [2].

1-(3-Aminocyclobutyl)urea Comparator Evidence


Synthetic Efficiency: Ring Contraction vs. Photocycloaddition

Two established synthetic routes to the 3-aminocyclobutyl core of the target compound demonstrate substantial differences in yield and regiocontrol. The ring-contraction method (diethyl cyclobutane-1,3-dicarboxylate with DPPA, followed by hydrolysis) achieves 72–85% yield with high regiocontrol, whereas the alternative [2+2] photocycloaddition route yields only 45–68% under comparable optimization conditions . For procurement purposes, this translates to a 17–40 percentage point yield advantage when selecting starting materials compatible with the ring-contraction pathway.

Cyclobutane synthesis Ring contraction Synthetic methodology

TLC Separation from Symmetric Urea Impurities

A validated chromatographic protocol exists specifically for the separation of 1-(3-aminocyclobutyl)urea from symmetric urea byproducts generated during ureidation. Silica gel chromatography using ethyl acetate/methanol (9:1) as eluent effectively resolves the target compound from these impurities . This operational parameter is not universally transferable to other aminocyclobutyl ureas with modified N-substituents, as retention behavior depends critically on the specific hydrogen-bonding profile of the unsubstituted urea terminus.

Purification Chromatography Analytical chemistry

Conformational Rigidity: Cyclobutane vs. Acyclic Ureas

The cyclobutane ring in 1-(3-aminocyclobutyl)urea introduces non-planar geometry with significant steric strain that constrains the spatial relationship between the primary amine and urea functionalities . In contrast, acyclic alkyl urea comparators such as ethylurea or propylurea exhibit multiple low-energy rotamers and no defined spatial constraint. While no direct crystallographic comparison for this exact compound is publicly available, class-level studies on chiral cyclobutane-based ureas demonstrate that this conformational pre-organization reduces the entropic penalty upon target binding and narrows the accessible conformational ensemble [1]. Patents covering cyclobutyl-urea derivatives explicitly cite this rigidity as a design element for achieving enhanced target engagement in Kv7 potassium channel modulation [2].

Conformational analysis Structure-based drug design Scaffold rigidity

1-(3-Aminocyclobutyl)urea Applications


Ring-Contraction Route Selection for Synthesis

Procurement decisions involving 1-(3-aminocyclobutyl)urea should account for the yield differential between synthetic routes. The ring-contraction pathway (72–85% yield) substantially outperforms [2+2] photocycloaddition (45–68% yield) for core cyclobutane formation . Researchers planning multi-step syntheses should select starting materials compatible with the ring-contraction route (e.g., diethyl cyclobutane-1,3-dicarboxylate) rather than acrylonitrile-based photocycloaddition precursors to maximize material efficiency and reduce purification overhead.

Rigid Linker Geometry for Structure-Based Design

When a research program demands a constrained spatial relationship between a primary amine and a urea hydrogen-bonding moiety, 1-(3-aminocyclobutyl)urea provides conformational pre-organization not achievable with flexible alkyl linkers . Class-level evidence from chiral cyclobutane-urea crystal structures and Kv7 channel opener patents supports the use of this scaffold in structure-based drug design where defined pharmacophore presentation is critical [1] [2]. This compound serves as a useful building block for exploring SAR around rigid urea-containing inhibitors.

Analytical QC with Validated TLC Protocol

The established TLC system (silica gel, ethyl acetate/methanol 9:1) provides a validated starting point for monitoring ureidation reactions and assessing purity of 1-(3-aminocyclobutyl)urea . Analytical chemists procuring this compound can leverage this documented method to accelerate quality control workflows without expending resources on de novo method optimization.

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